Dipyrithione
Beschreibung
This compound, a bactericidal and fungicidal pyrithione derivate, was formulated as Crimanex anti-dandruff shampoo, but is no longer available. It is currently used as a pesticide, and not used in any FDA approved drug products. Interestingly, this compound has been studied and shown to have cytotoxic and potent broad-spectrum antitumor activity, which suggests a potential basis for an anticancer drug development. Pyrithione derivatives, such as [DB06815] and sodium pyrithione, are widely used as cosmetic preservatives and as anti-dandruff agents in shampoos. It may be combined with other ingredients, such as triclosan to serve as antifungal and antibacterial skin treatments. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta.
This compound has been reported in Marsypopetalum modestum and Allium stipitatum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBTKPXEJDTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041897 | |
| Record name | Dipyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-28-4 | |
| Record name | Dipyrithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyrithione [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dipyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,2'-dithiobis-, 1,1'-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipyrithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPYRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L87N86R9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dipyrithione from 2-Chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dipyrithione, a potent antimicrobial and antifungal agent, from the readily available starting material, 2-chloropyridine N-oxide. The synthesis is a two-step process involving the formation of the key intermediate, 2-mercaptopyridine N-oxide (commonly known as pyrithione), followed by its oxidative dimerization to yield this compound. This document details the underlying chemical principles, provides experimentally validated protocols, and presents quantitative data in a clear, comparative format.
Synthesis of 2-Mercaptopyridine N-oxide from 2-Chloropyridine N-oxide
The initial step in the synthesis of this compound is the nucleophilic substitution of the chloro group in 2-chloropyridine N-oxide with a sulfur nucleophile to form 2-mercaptopyridine N-oxide. This reaction is typically carried out in an aqueous medium using an alkali metal sulfide, hydrosulfide, or a mixture thereof.
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfur-containing nucleophile. The use of a mixture of sodium sulfide and sodium hydrosulfide is often preferred to control the pH and minimize the formation of byproducts.[1]
Experimental Protocol: Synthesis of 2-Mercaptopyridine N-oxide
This protocol is adapted from established patent literature.[1]
Materials:
-
2-Chloropyridine N-oxide
-
Sodium sulfide (Na₂S)
-
Sodium hydrosulfide (NaSH)
-
Deionized water
-
Hydrochloric acid (for workup)
Procedure:
-
In a well-ventilated fume hood, a solution of 2-chloropyridine N-oxide in water is prepared in a flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel.
-
The solution is heated to approximately 95 °C.
-
A separate aqueous solution of sodium sulfide and sodium hydrosulfide is prepared.
-
The sulfide/hydrosulfide solution is added dropwise to the heated 2-chloropyridine N-oxide solution over a period of 20-30 minutes, maintaining the reaction temperature at 95 °C.
-
After the addition is complete, the reaction mixture is stirred at 95 °C for an additional 25-30 minutes to ensure complete conversion.
-
The reaction mixture is then cooled to room temperature. The product, the sodium salt of 2-mercaptopyridine N-oxide, is obtained in solution with a high yield.
-
For the isolation of the free 2-mercaptopyridine N-oxide, the cooled reaction mixture can be acidified with hydrochloric acid, which leads to the crystallization of the product. The crystals can then be collected by filtration.
Quantitative Data for 2-Mercaptopyridine N-oxide Synthesis
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| 2-Chloropyridine N-oxide | 500 g | ~0.2 mole |
| Sodium Sulfide | 274 g | 0.19 mole |
| Sodium Hydrosulfide | 93 g | 0.6 mole |
| Water (for 2-chloropyridine N-oxide) | 2500 g | 110 g |
| Water (for sulfides) | 1732 g | 130 g |
| Reaction Conditions | ||
| Temperature | 95 °C | 95 °C |
| Addition Time | 6 minutes | 25 minutes |
| Reaction Time (post-addition) | Not specified (cooled after addition) | 25 minutes |
| Yield | >99% (as sodium salt) | 98% (as sodium salt) |
| Reference | [1] | [1] |
Oxidation of 2-Mercaptopyridine N-oxide to this compound
The second and final step is the oxidation of the thiol group of 2-mercaptopyridine N-oxide to form a disulfide bond, yielding this compound (2,2'-dithiobis(pyridine-N-oxide)). Various oxidizing agents can be employed for this transformation, including hydrogen peroxide-urea adduct and iodine.[1][2][3] The use of a hydrogen peroxide-urea adduct is an efficient and high-yielding method.[1][2]
The reaction mechanism involves the oxidation of two molecules of 2-mercaptopyridine N-oxide, which couple to form the disulfide bridge of this compound.
Experimental Protocol: Oxidation of 2-Mercaptopyridine N-oxide to this compound
This protocol is based on the use of a hydrogen peroxide-urea adduct as the oxidizing agent.[1][2]
Materials:
-
2-Mercaptopyridine N-oxide
-
Hydrogen peroxide-urea adduct
-
Solvent (e.g., water or a suitable organic solvent)
Procedure:
-
2-Mercaptopyridine N-oxide is dissolved or suspended in a suitable solvent in a reaction flask.
-
The hydrogen peroxide-urea adduct is added to the mixture.
-
The reaction mixture is heated to 45 °C and stirred for approximately 1.75 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent.
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Reactants | |
| 2-Mercaptopyridine N-oxide | 1 molar equivalent |
| Hydrogen peroxide-urea adduct | 1.25 molar equivalents |
| Reaction Conditions | |
| Temperature | 45 °C |
| Reaction Time | 1.75 hours |
| Yield and Purity | |
| Yield | 91.6% |
| Purity | 99.6% |
| Reference | [1][2] |
Synthesis Pathway and Workflow Diagrams
Caption: Overall reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound from 2-chloropyridine N-oxide is a robust and high-yielding process that is well-documented in the scientific and patent literature. By following the detailed protocols and considering the quantitative data presented in this guide, researchers and drug development professionals can efficiently produce this valuable compound for further study and application. The use of readily available reagents and well-controlled reaction conditions makes this synthetic route amenable to both laboratory-scale and potential scale-up operations.
References
Antifungal Spectrum of Dipyrithione Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by a group of filamentous fungi known as dermatophytes. The most common genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. While various antifungal agents are available, the emergence of resistance and the need for novel therapeutic options drive the investigation into new and existing compounds. Dipyrithione, a pyridinethione derivative, has demonstrated a broad spectrum of antimicrobial activity and is a promising candidate for the treatment of dermatophytosis.[1][2] This technical guide provides an in-depth overview of the antifungal spectrum of this compound against key dermatophytes, its mechanism of action, and detailed experimental protocols for its evaluation.
Antifungal Activity of this compound
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The available quantitative data for this compound against common dermatophytes is summarized below.
Table 1: In Vitro Susceptibility of Dermatophytes to this compound
| Dermatophyte Species | This compound MIC₅₀ (µM) |
| Trichophyton rubrum | 6.03[1][2] |
| Trichophyton mentagrophytes | Data not available |
| Microsporum canis | Data not available |
| Epidermophyton floccosum | Data not available |
Note: The current body of scientific literature provides specific MIC data for this compound against Trichophyton rubrum. Further research is required to establish the MIC values against other common dermatophytes.
Mechanism of Action
The antifungal activity of this compound is understood to be closely related to that of its parent compound, pyrithione, and its well-studied zinc complex, zinc pyrithione. The proposed mechanism of action involves the disruption of essential cellular processes through metal ionophoresis, leading to fungal cell death.
The primary mechanism involves the transport of copper ions into the fungal cell. This compound acts as a copper ionophore, chelating extracellular copper and shuttling it across the fungal cell membrane. This influx of copper disrupts the delicate intracellular metal homeostasis. The excess intracellular copper targets and damages iron-sulfur [Fe-S] clusters, which are critical cofactors for a variety of essential enzymes involved in mitochondrial respiration and other metabolic pathways. The inactivation of these iron-sulfur proteins leads to a cascade of events, including metabolic inhibition and ultimately, fungal growth inhibition.[3]
Mechanism of Action of this compound.
Experimental Protocols
The determination of the antifungal susceptibility of dermatophytes to this compound can be performed using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.
Broth Microdilution Assay (Modified from CLSI M38-A2)
-
Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
-
Conidia are harvested and suspended in sterile saline.
-
The suspension is adjusted to a final concentration of 0.5-5 x 10⁴ colony-forming units (CFU)/mL.
-
-
Antifungal Agent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, 100 µL of each this compound dilution is added to the wells.
-
100 µL of the fungal inoculum is added to each well.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
-
Incubation:
-
The microtiter plate is incubated at 28-30°C for 4-7 days.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
Antifungal Susceptibility Testing Workflow.
Conclusion
This compound demonstrates potent in vitro activity against Trichophyton rubrum, a leading cause of dermatophytosis. Its mechanism of action, involving the disruption of iron-sulfur clusters via copper ionophoric activity, represents a promising avenue for antifungal drug development. While further studies are necessary to fully elucidate its antifungal spectrum against a broader range of dermatophytes, the existing data and understanding of its mode of action position this compound as a valuable compound for further investigation in the treatment of superficial fungal infections. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal candidates.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Dipyrithione in Allium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrithione (2,2'-dithio-bis-pyridine-N-oxide) and related sulfur-containing pyridine-N-oxide compounds have garnered significant interest within the scientific community due to their potent antimicrobial and cytotoxic activities. While commercially synthesized for various applications, the natural occurrence of these compounds, particularly within the plant kingdom, presents a compelling avenue for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of this compound in Allium species, focusing on quantitative data, detailed experimental protocols for its isolation and analysis, and the current understanding of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been identified as a natural product in the bulbs of Allium stipitatum, a species of onion native to Central and Southwest Asia. Research has shown that upon tissue disruption, a precursor molecule, S-(2-pyridyl)cysteine N-oxide, is converted by the enzyme alliinase into various pyridine-N-oxide derivatives, including this compound.
While extensive quantitative data across a wide range of Allium species is not yet available, a key study provides valuable insight into the concentration of this compound and related compounds in Allium stipitatum. The following table summarizes the yield of these compounds from a chloroform extract of fresh bulb material.
| Compound | Yield from Chloroform Extract (mg) | Concentration in Fresh Bulb (mg/kg) | Molar Concentration in Fresh Bulb (µmol/kg) |
| This compound | 361.1 | 81.51 | 325.59 |
| 2-(Methyldithio)pyridine-N-oxide | 250.5 | 56.55 | 300.35 |
| 2-[(Methylthiomethyl)dithio]pyridine-N-oxide | 72.1 | 16.27 | 74.52 |
*Concentrations were calculated based on the reported yield from 4.43 kg of fresh Allium stipitatum bulbs, which yielded a 4.9 g chloroform extract[1].
Biosynthetic Pathway
The formation of this compound and related compounds in Allium stipitatum is initiated by the enzymatic activity of alliinase on the precursor S-(2-pyridyl)cysteine N-oxide upon tissue damage. This process is analogous to the formation of other well-known sulfur compounds in other Allium species, such as allicin in garlic. A proposed pathway is illustrated below.
Caption: Proposed biosynthetic pathway of this compound in Allium stipitatum.
Experimental Protocols
Extraction of this compound and Related Compounds from Allium stipitatum Bulbs
This protocol is based on the successful isolation of this compound from Allium stipitatum and can be adapted for related research.
Materials:
-
Fresh bulbs of Allium stipitatum
-
Hexane
-
Chloroform
-
Methanol
-
Blender or homogenizer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Obtain fresh bulbs of Allium stipitatum.
-
Thoroughly wash and clean the bulbs to remove any soil and debris.
-
Macerate the bulbs using a blender or homogenizer.
-
Exhaustively extract the macerated tissue sequentially with hexane, chloroform, and methanol. The chloroform extract will contain the compounds of interest.
-
Filter the chloroform extract to remove solid plant material.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude chloroform extract can then be subjected to further purification steps.
Caption: General workflow for the extraction of this compound from Allium stipitatum.
Purification by Column Chromatography
Further purification of the crude extract is necessary to isolate this compound.
Materials:
-
Crude chloroform extract
-
Silica gel for column chromatography
-
Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude chloroform extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape). A typical gradient could be:
-
0-20 min: 10% to 90% acetonitrile
-
20-25 min: Hold at 90% acetonitrile
-
25-30 min: Return to 10% acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum around 266 nm.
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the purified extract or a dried crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Caption: Logical flow for the quantification of this compound using HPLC.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly involved with or affected by this compound or its precursors within Allium species. Research on pyridine-derived compounds in other plants suggests potential interactions with general plant defense and hormonal signaling pathways, but direct evidence in the context of Allium and this compound is an area that requires further investigation.
Conclusion
The presence of this compound in Allium stipitatum offers a promising natural source for this bioactive compound. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore the distribution of this compound across a wider range of Allium species, to optimize extraction and quantification methods, and to elucidate the specific biological signaling pathways affected by these unique natural products.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dipyrithione Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Dipyrithione powder, a compound of significant interest for its antimicrobial and cytotoxic activities. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
This compound, also known as 2,2'-dithiobis(pyridine-N-oxide), is the disulfide derivative of pyrithione. Its chemical structure is characterized by two pyridine-N-oxide rings linked by a disulfide bond.
| Identifier | Value |
| CAS Number | 3696-28-4[1][2] |
| Molecular Formula | C₁₀H₈N₂O₂S₂[1] |
| Molecular Weight | 252.31 g/mol [1] |
| Synonyms | Bispyrithione, Omadine disulfide, 2,2'-Dithiobis(pyridine-1,1'-dioxide) |
Physical Properties
This compound is typically supplied as an off-white or beige crystalline powder.[1] A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Appearance | Off-white to beige powder | [1][3] |
| Melting Point | 203-205 °C | [3] |
| Density | 1.38 g/cm³ | [1][2] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [4] |
| pH (1% aqueous solution) | 5.0 - 7.0 | [1][3] |
Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. While some sources report a much lower melting point, the value of approximately 205 °C is more consistently cited by chemical suppliers and in safety data sheets, and is therefore considered more reliable.
Chemical Properties and Stability
This compound is a stable compound under normal storage conditions.[2] However, it is important to avoid exposure to incompatible materials such as strong oxidizing agents, excessive heat, and moisture.[2] The disulfide linkage is a key functional group that can be susceptible to reduction.
| Property | Description | Source |
| Stability | Stable under recommended storage conditions. Store in a cool, dry, well-ventilated area away from incompatible substances.[2] | [2] |
| Incompatibilities | Strong oxidizing agents, moisture.[2] | [2] |
| Hazardous Decomposition Products | Oxides of carbon, nitrogen, and sulfur upon combustion.[2] | [2] |
Experimental Protocols
The following sections outline general methodologies for determining the key physical and chemical properties of this compound powder. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination
The melting point of this compound powder can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range is indicative of high purity.[5][6]
Solubility Determination (Shake-Flask Method)
The aqueous solubility of this compound can be determined using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.[7]
Methodology:
-
An excess amount of this compound powder is added to a known volume of purified water (or other relevant buffer) in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.
-
The supernatant is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Testing (Accelerated Stability Study)
To assess the stability of this compound powder, an accelerated stability study can be performed according to ICH guidelines.
Methodology:
-
Samples of this compound powder are stored in appropriate containers under accelerated storage conditions (e.g., 40 °C / 75% relative humidity).[8]
-
At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for key stability-indicating parameters.
-
The analysis should include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the this compound content to assess for degradation.
-
Related Substances: Chromatographic analysis to detect and quantify any degradation products.
-
Moisture Content: Determination of water content, as moisture can be detrimental to stability.[9]
-
Mechanism of Action: Induction of Apoptosis
This compound has been shown to exert its cytotoxic effects in cancer cells through the induction of apoptosis, a form of programmed cell death.[10][11] The signaling pathway involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
The process is initiated by mitochondrial dysfunction, leading to the release of cytochrome c.[10] This, in turn, triggers the activation of caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[10] Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[10]
Conclusion
This technical guide provides a detailed summary of the key physical and chemical properties of this compound powder, along with standardized methodologies for their determination. The information on its apoptotic mechanism of action offers valuable insights for researchers in drug development. A thorough understanding of these properties is essential for the safe and effective handling, formulation, and application of this compound in a research and development setting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Bispyrithione 3696-28-4 BPT_WUXI HONORSHINE CHEMICAL CO.,LTD. [honorshinechem.com]
- 4. 3696-28-4 | CAS DataBase [m.chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. athabascau.ca [athabascau.ca]
- 7. who.int [who.int]
- 8. scribd.com [scribd.com]
- 9. japsonline.com [japsonline.com]
- 10. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Agar Disk Diffusion Susceptibility Testing of Dipyrithione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility to Dipyrithione using the agar disk diffusion method. This method, widely known as the Kirby-Bauer test, is a standard procedure for evaluating the efficacy of antimicrobial agents against various microorganisms.[1][2][3][4][5] The protocol provided here is adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to be suitable for research and development purposes.[6][7][8][9][10]
This compound has demonstrated a broad spectrum of antimicrobial activities.[11] Understanding its efficacy against specific bacterial and fungal strains is crucial for its development as a therapeutic or preservative agent. The following sections detail the experimental protocol, present available susceptibility data, and illustrate the experimental workflow and a proposed mechanism of action for a related compound, Zinc Pyrithione.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its common derivative, Zinc Pyrithione (ZPT). It is important to note that testing conditions and the specific form of the compound can influence the results.
Table 1: Antifungal Susceptibility Data for this compound
| Microorganism | Minimum Inhibitory Concentration (MIC50) | Reference |
| Trichophyton rubrum | 6.03 µM | [11] |
Table 2: Antibacterial Susceptibility Data for Zinc Pyrithione (ZPT)
| Microorganism | Compound Concentration | Zone of Inhibition (mm) | Reference |
| Streptococcus mutans | 1%, 2%, 4% | Dose and time-dependent | [12] |
| Streptococcus gordonii | 1%, 2%, 4% | Dose and time-dependent | [12] |
| Actinomyces viscosus | 1%, 2%, 4% | Dose and time-dependent | [12] |
| Lactobacillus spp. | 1%, 2%, 4% | Less effective | [12] |
| Enterococcus faecalis | 2.5% and 5% | Strong inhibition | [12] |
| Escherichia coli | 2.5% and 5% | >95% inhibition (dose-dependent) | [12] |
Note: The data for ZPT from the referenced study did not always provide specific zone of inhibition diameters in millimeters but rather described the inhibitory effects.
Experimental Protocol: Agar Disk Diffusion Susceptibility Test for this compound
This protocol is a comprehensive guide for performing the agar disk diffusion test for this compound, based on the Kirby-Bauer method and CLSI guidelines.
Materials
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard is crucial)[9]
-
Test microorganisms (bacterial or fungal strains)
-
Sterile swabs, pipettes, and Petri dishes (100 mm or 150 mm)
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Solvent for this compound (e.g., DMSO, ethanol), sterile
-
Positive and negative control antimicrobial disks
Procedure
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to achieve the desired stock concentration.
-
Apply a specific volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks to achieve the desired final amount of compound per disk.[13]
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a range of disk concentrations to determine dose-dependency.
-
Solvent-only disks should be prepared as a negative control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[9]
-
Transfer the colonies into a tube containing sterile saline or PBS.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[1]
-
Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][14]
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[14]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (the area with no visible growth) in millimeters (mm), including the diameter of the disk.[9]
-
Measure the zones from the underside of the plate using calipers or a ruler.
-
The size of the zone of inhibition correlates with the susceptibility of the microorganism to this compound.[4][5] A larger zone diameter indicates greater susceptibility.
-
The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R), based on standardized interpretive charts. For novel compounds like this compound, these criteria will need to be established through further testing, such as correlating zone diameters with Minimum Inhibitory Concentrations (MICs).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Proposed Mechanism of Action for Zinc Pyrithione
While the precise signaling pathway for this compound is not fully elucidated, studies on the closely related compound Zinc Pyrithione (ZPT) have provided significant insights. ZPT's antifungal activity is believed to stem from its ability to increase intracellular copper levels, which in turn disrupts essential iron-sulfur cluster-containing proteins.[16]
Caption: Proposed mechanism of action for Zinc Pyrithione (ZPT).
References
- 1. asm.org [asm.org]
- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. dbt.univr.it [dbt.univr.it]
- 9. chainnetwork.org [chainnetwork.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in Materials | Efficacy of Zinc Pyrithione as A Novel Anti-Bacterial Coating Agent [lidsen.com]
- 13. dovepress.com [dovepress.com]
- 14. apec.org [apec.org]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dipyrithione as a Positive Control in Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dipyrithione as a reliable positive control in antifungal screening assays. Detailed protocols for standardized antifungal susceptibility testing (AFST) are provided, along with expected performance data and insights into its mechanism of action.
Introduction
In the quest for novel antifungal agents, the inclusion of a consistent and potent positive control is paramount for the validation and interpretation of screening results. This compound, a sulfur-containing organic compound, exhibits broad-spectrum antifungal activity, making it an excellent candidate for this role. Its fungicidal properties have been documented against a range of pathogenic and non-pathogenic fungi.[1] The use of this compound as a positive control ensures the validity of the assay, confirms the susceptibility of the test organisms, and provides a benchmark for comparing the efficacy of experimental compounds.
Mechanism of Action
The antifungal activity of pyrithiones, including this compound, is primarily attributed to their ability to disrupt essential cellular processes through a copper-dependent mechanism. While the exact signaling cascade for this compound is not fully elucidated, it is understood to function as a copper ionophore. The proposed mechanism involves the following key steps:
-
Copper Chelation and Transport: this compound chelates extracellular copper ions, forming a lipophilic complex.
-
Membrane Translocation: This complex facilitates the transport of copper across the fungal cell membrane and into the cytoplasm.
-
Disruption of Iron-Sulfur Clusters: Once inside the cell, the increased intracellular copper concentration leads to the damage of iron-sulfur [Fe-S] clusters within essential proteins.
-
Enzyme Inactivation and Metabolic Inhibition: The degradation of these [Fe-S] clusters results in the inactivation of critical enzymes involved in cellular respiration and other vital metabolic pathways, ultimately leading to fungal cell death.
Quantitative Data: Expected Antifungal Activity
This compound has demonstrated potent activity against a variety of fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that MIC values can vary depending on the specific strain and testing conditions. Researchers should establish their own baseline values using appropriate quality control strains.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | Notes |
| Trichophyton rubrum | - | 1.52 (6.03 µM) | [1] |
| Malassezia furfur | 0.12 - 8 | 1 | Data for Zinc Pyrithione, a related compound.[2] |
| Candida albicans | Not available | Not available | - |
| Aspergillus niger | Not available | Not available | - |
| Saccharomyces cerevisiae | Not available | Not available | - |
| Candida tropicalis | Not available | Not available | - |
| Cryptococcus neoformans | Not available | Not available | - |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4][5]
Broth Microdilution Method (CLSI M27/M38-based)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal inoculum
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range appropriate for the test organism (e.g., 0.03 - 16 µg/mL).
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp., Saccharomyces spp.): From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Molds (Aspergillus spp., Trichophyton spp.): From a 5-7 day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and other fungistatic agents, and ≥90-100% for fungicidal agents like amphotericin B) compared to the growth control.[3] Reading can be done visually or with a microplate reader at a wavelength of 530 nm.
-
Disk Diffusion Method (CLSI M44-based)
This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal inoculum
-
Sterile swabs
-
Incubator (35°C)
Protocol:
-
Disk Preparation:
-
Aseptically impregnate sterile paper disks with a standardized amount of this compound solution. The optimal concentration should be determined empirically, but a starting point of 10 µg per disk can be used. Allow the disks to dry completely before use.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Disk Placement:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the entire surface of the MHA plate in three directions.
-
Aseptically place the this compound-impregnated disk onto the agar surface.
-
Include a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around the disk. A larger zone of inhibition indicates greater susceptibility to this compound.
-
Quality Control
For reliable and reproducible results, it is essential to include quality control (QC) strains in each assay. Recommended QC strains for antifungal susceptibility testing include:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Aspergillus fumigatus ATCC 204305
The observed MICs or zones of inhibition for this compound against these QC strains should fall within a pre-established range to ensure the validity of the experimental run.
Interpretation and Troubleshooting
-
Expected Results: When used as a positive control, this compound should produce a clear and reproducible inhibition of fungal growth. In broth microdilution assays, this will be observed as a low MIC value. In disk diffusion assays, a distinct zone of inhibition should be present.
-
No Inhibition: If the positive control (this compound) does not inhibit fungal growth, it may indicate a problem with the this compound stock solution, the test medium, the inoculum preparation, or the incubation conditions. It could also suggest that the test organism is resistant to this class of antifungal agents.
-
Inconsistent Results: Variability in results can be caused by inconsistencies in inoculum density, media preparation, or incubation parameters. Strict adherence to standardized protocols is crucial.
Conclusion
This compound is a robust and effective positive control for a wide range of antifungal screening applications. Its broad-spectrum activity and well-characterized (though not fully detailed) mechanism of action provide a reliable standard for assessing the performance of novel antifungal compounds. By following the detailed protocols and guidelines presented in these application notes, researchers can ensure the accuracy and reproducibility of their antifungal susceptibility testing data.
References
- 1. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing Dipyrithione Against Trichophyton rubrum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antifungal efficacy of Dipyrithione against Trichophyton rubrum, the primary causative agent of dermatophytosis. The protocols outlined below are based on established methodologies and provide a basis for reproducible in vitro and in vivo studies.
Quantitative Susceptibility Testing
The in vitro susceptibility of T. rubrum to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Data Presentation
| Compound | MIC₅₀ (μM) | MIC₉₀ (μg/mL) | MFC (μg/mL) |
| This compound | 6.03[1] | Data not available | Data not available |
| Miconazole (Control) | 1.38[1] | - | - |
Experimental Protocol: Broth Microdilution Assay (CLSI M38-A2 Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
Trichophyton rubrum clinical isolates
-
This compound
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Inoculum Preparation:
-
Culture T. rubrum on Potato Dextrose Agar (PDA) at 28°C for 7-10 days to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a sub-inhibitory level.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared T. rubrum inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 28°C for 7 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth.
-
-
MFC Determination:
-
Subculture 10 µL from each well showing no visible growth onto PDA plates.
-
Incubate the plates at 28°C for 3-5 days.
-
The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.
-
Morphological Analysis
This compound has been observed to induce morphological changes in T. rubrum[1].
Experimental Protocol: Morphological Interference Assay
Materials:
-
T. rubrum culture
-
This compound at MIC and sub-MIC concentrations
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile coverslips
-
Microscope with imaging capabilities
Procedure:
-
Prepare SDA plates containing this compound at concentrations corresponding to the MIC and sub-MIC values.
-
Inoculate the center of the plates with a small amount of T. rubrum mycelium.
-
Place a sterile coverslip over the inoculum.
-
Incubate the plates at 28°C and observe daily for up to 10 days.
-
At regular intervals, carefully remove the coverslip and mount it on a microscope slide with a drop of lactophenol cotton blue.
-
Examine the slides under a microscope to observe any alterations in hyphal structure, such as swelling, branching, or cell wall disruption, compared to a control plate without the drug.
In Vivo Efficacy
The therapeutic potential of this compound can be evaluated in a guinea pig model of dermatophytosis.
Experimental Protocol: Guinea Pig Model of Dermatophytosis
Materials:
-
Hartley guinea pigs (male, 250-300g)
-
T. rubrum conidial suspension
-
Topical formulation of this compound
-
Control vehicle
-
Positive control antifungal cream (e.g., Miconazole)
Procedure:
-
Infection:
-
Anesthetize the guinea pigs.
-
Shave an area on the back of each animal.
-
Gently abrade the shaved area with sterile sandpaper.
-
Apply a suspension of T. rubrum conidia (e.g., 1 x 10⁷ CFU/mL) to the abraded skin.
-
-
Treatment:
-
After 3-5 days post-infection, or upon the appearance of visible lesions, divide the animals into treatment groups:
-
This compound-treated
-
Vehicle control
-
Positive control
-
Untreated control
-
-
Apply the topical formulations to the infected area daily for a predetermined period (e.g., 14 days).
-
-
Evaluation:
-
Monitor the clinical signs of infection (erythema, scaling, crusting) daily and score them on a predefined scale.
-
At the end of the treatment period, collect skin scrapings from the infected area for:
-
Direct Microscopy (KOH test): To visualize fungal elements.
-
Fungal Culture: To determine the presence of viable T. rubrum.
-
-
Skin biopsies can be taken for histopathological examination.
-
Mechanism of Action Visualization
The proposed mechanism of action for pyrithiones, including this compound, involves the disruption of iron-sulfur (Fe-S) cluster synthesis, which is crucial for various cellular processes.
Diagrams
Caption: Proposed mechanism of action of this compound in T. rubrum.
Caption: Experimental workflow for testing this compound against T. rubrum.
References
Application Notes and Protocols for Assessing the Anti-proliferative Effects of Dipyrithione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to evaluate the anti-proliferative effects of Dipyrithione. This compound (PTS2) has demonstrated significant potential as a broad-spectrum anti-tumor agent by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis in various cancer cell lines.[1][2][3] This document outlines the key methodologies required to characterize these effects.
Overview of this compound's Anti-proliferative Action
This compound exerts its anti-cancer effects through a multi-faceted approach. Studies have shown that it can inhibit the growth of cancer cells in a dose-dependent manner.[1][4][5] The primary mechanisms include the induction of cell cycle arrest, leading to a halt in cell division, and the activation of apoptotic pathways, resulting in programmed cell death.[1][4][5] Key molecular events associated with this compound treatment include the cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1][4][5]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured summary of typical quantitative data obtained from the described experimental protocols. These values are illustrative and will vary depending on the cell line and specific experimental conditions.
Table 1: Cell Viability Inhibition by this compound
| Cell Line | Treatment Duration (hours) | IC50 Concentration (µg/mL) | Maximum Inhibition (%) | Assay |
| KB | 36 | ~1.5 | > 90% | MTT |
| K562 | 36 | ~2.0 | > 90% | MTT |
| U937 | 36 | ~2.5 | > 90% | MTT |
| HeLa | 36 | ~3.0 | > 90% | MTT |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Conc. (µg/mL) | Treatment Duration (hours) | Apoptotic Cells (%) | Assay |
| KB | 2.5 | 24 | Significant Increase | Annexin V/PI |
| K562 | 2.5 | 24 | Significant Increase | Annexin V/PI |
| U937 | 2.5 | 24 | Significant Increase | Annexin V/PI |
| HeLa | 2.5 | 24 | Significant Increase | Annexin V/PI |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | This compound Conc. (µg/mL) | Treatment Duration (hours) | Cell Cycle Phase Arrest | Key Protein Changes |
| Various Cancer Lines | 2.5 | 24 | G1 Phase | ↑ p21, ↓ Cyclin D1, ↓ Cyclin E1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[4][6]
Materials:
-
Cancer cell lines (e.g., KB, K562, U937, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 36, 48, 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing cell cycle distribution in this compound-treated cells using flow cytometry.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.[1][4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in larger culture dishes (e.g., 100 mm) and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's anti-proliferative effects.
References
- 1. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dipyrithione
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Dipyrithione in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a poorly water-soluble compound. While experimental data for this compound is limited, its predicted aqueous solubility is approximately 0.0511 mg/mL[1]. For comparison, its parent compound, pyrithione, has a slightly higher water solubility of 2.5 g/L[2]. This low aqueous solubility can present significant challenges in various experimental and formulation settings.
Q2: Why is improving the aqueous solubility of this compound important?
Enhancing the aqueous solubility of this compound is crucial for several reasons:
-
Bioavailability: For in vivo studies, sufficient solubility is often a prerequisite for absorption and achieving therapeutic concentrations.
-
Formulation Development: Higher solubility facilitates the development of aqueous-based formulations, such as injectables or oral solutions.
-
In Vitro Assays: Many biological assays require the test compound to be fully dissolved in an aqueous buffer to ensure accurate and reproducible results.
-
Dosing Accuracy: Working with solutions of known concentrations is essential for precise dosing in both in vitro and in vivo experiments.
Q3: What are the primary strategies for improving the solubility of this compound?
Several established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility.
-
Salt Formation: Converting the parent compound into a salt form can lead to a substantial increase in aqueous solubility[3][4].
Troubleshooting Guides
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Solution Workflow:
References
Troubleshooting inconsistent results in Dipyrithione MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Dipyrithione (DPT).
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are consistently higher than expected. What are the potential causes?
A1: Higher than expected MIC values for this compound can stem from several factors:
-
Inactivation by Media Components: DPT is a metal-chelating agent. Components in your culture medium, particularly high concentrations of free metal ions, can chelate with DPT and reduce its effective concentration.
-
High Inoculum Density: An excessively high concentration of microorganisms in the inoculum can overcome the inhibitory effects of DPT, leading to apparent resistance.
-
Compound Degradation: this compound may be unstable under certain conditions of pH, temperature, or light exposure. Ensure proper storage and handling of your DPT stock solutions.
-
Resistant Microbial Strain: The microbial strain you are testing may have intrinsic or acquired resistance mechanisms to DPT.
Q2: I am observing significant well-to-well variability in my MIC assay plates. What could be the reason?
A2: Well-to-well variability can be attributed to:
-
Inhomogeneous Inoculum: Uneven distribution of the microbial suspension in the wells of the microtiter plate is a common cause of variability. Ensure thorough mixing of the inoculum before and during dispensing.
-
Precipitation of this compound: DPT has low aqueous solubility. If the compound precipitates out of solution in the wells, it will not be available to inhibit microbial growth, leading to inconsistent results. The use of a suitable solvent and ensuring the final concentration does not exceed its solubility limit in the test medium is crucial.
-
Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate both the compound and the media components, leading to skewed results. Using a plate sealer or filling the outer wells with sterile medium can mitigate this.
Q3: Can the type of culture medium used affect the MIC results for this compound?
A3: Yes, the choice of culture medium can significantly impact DPT MIC results. The mechanism of action for pyrithiones involves copper influx and the disruption of iron-sulfur proteins.[1][2] Therefore, the concentration of copper and iron in the basal medium can directly influence the apparent activity of the compound. It is recommended to use a well-defined and consistent batch of medium for all related experiments to minimize variability.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. It is critical to ensure that the final concentration of the solvent in the assay wells is not toxic to the test microorganism. A solvent toxicity control should always be included in your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in DPT MIC testing.
Problem 1: No Inhibition of Growth Observed
| Potential Cause | Recommended Action |
| Inactive Compound | Verify the purity and activity of your this compound stock. Prepare a fresh stock solution. |
| High Inoculum Density | Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for bacteria). |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, consider using a lower starting concentration of DPT or a different solvent system. |
| Resistant Organism | Confirm the identity and expected susceptibility of your test organism. Include a known susceptible control strain in your assay. |
Problem 2: Inconsistent MICs Between Replicates
| Potential Cause | Recommended Action |
| Pipetting Errors | Ensure proper calibration and use of pipettes. Use fresh tips for each replicate. |
| Incomplete Mixing | Thoroughly mix all solutions, including the DPT stock, media, and inoculum. |
| Edge Effects | Avoid using the outermost wells of the plate for critical samples or use a plate sealer. |
Problem 3: MIC Varies Between Experiments
| Potential Cause | Recommended Action |
| Variation in Media | Use the same lot of culture medium for all experiments. If preparing your own medium, ensure consistency in formulation. |
| Inoculum Age/Phase | Use a fresh overnight culture in the logarithmic growth phase to prepare the inoculum. |
| Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels). |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and may need to be optimized for specific microorganisms.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
- Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Inoculum:
- From a fresh culture plate, select 3-5 colonies and inoculate into a suitable broth.
- Incubate at the optimal temperature for the microorganism until the culture reaches the logarithmic growth phase.
- Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- Dilute the adjusted suspension in the test broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.
3. Assay Plate Preparation:
- Perform serial two-fold dilutions of the this compound stock solution in the test broth in a 96-well microtiter plate.
- The final volume in each well should be 100 µL.
- Include a positive control (inoculum without DPT) and a negative control (broth only).
- Also, include a solvent control to assess any inhibitory effects of DMSO.
4. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
- Seal the plate and incubate at the appropriate temperature for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent DPT MIC results.
This compound's Proposed Mechanism of Action
Caption: The proposed antifungal mechanism of this compound.
Experimental Workflow for DPT MIC Testing
Caption: A standard workflow for determining the MIC of this compound.
References
Preventing degradation of Dipyrithione during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dipyrithione during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound powder, it should be stored in a cool, dry, and dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), storing at -20°C is ideal.[1] It is crucial to keep the container tightly sealed as this compound is hygroscopic and can absorb moisture from the air.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to its high polarity and aprotic nature, DMSO can effectively dissolve a wide range of organic compounds. When preparing stock solutions, ensure the this compound powder is fully dissolved. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for long-term use.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with similar structures to this compound have shown susceptibility to photodegradation. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from light exposure. Use amber-colored vials or wrap containers with aluminum foil. During experiments, minimize the exposure of your samples to direct light.
Q4: What is the stability of this compound in aqueous solutions at different pH values?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | - Low aqueous solubility of this compound. - The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too low in the final aqueous solution. - The pH of the buffer is unfavorable for this compound solubility. | - Increase the percentage of the organic co-solvent in the final solution, ensuring it does not exceed a concentration that would affect your experimental system. - Prepare a more diluted stock solution to reduce the final concentration of this compound required. - Test the solubility of this compound in a small range of buffers with slightly different pH values to find the optimal one for your experiment. |
| Inconsistent or unexpected results in cell-based assays. | - Degradation of this compound in the stock solution or final culture medium. - Inaccurate concentration of the working solution. - Interaction of this compound with components in the culture medium. | - Always use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. - Verify the concentration of your stock solution using a validated analytical method like HPLC. - Perform control experiments to assess the stability and activity of this compound in your specific cell culture medium over the time course of your experiment. |
| Loss of this compound activity over time in solution. | - Hydrolysis, photolysis, or thermal degradation. - Oxidation of the disulfide bridge. | - Prepare fresh solutions for each experiment. - Protect solutions from light and store them at the recommended temperature. - Consider degassing your solvents or using antioxidants if oxidation is suspected, although the necessity for this should be empirically determined. |
Quantitative Data on Stability
While specific quantitative degradation kinetics for this compound are limited, the following tables provide illustrative data based on studies of structurally related compounds, such as zinc pyrithione, under forced degradation conditions. This data can serve as a general guide for handling this compound.
Table 1: Estimated Half-life of Pyrithione Compounds in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Estimated Half-life |
| 5 | 25 | Several days |
| 7 | 25 | Several days |
| 9 | 25 | Shorter than at neutral pH |
Note: This is an estimation based on the general behavior of similar chemical structures. Actual stability should be determined experimentally.
Table 2: Photodegradation of Zinc Pyrithione in Aqueous Solution
| Light Source | Irradiation Time (min) | Degradation (%) |
| Simulated Solar Light | 10 | ~50% |
| Simulated Solar Light | 30 | >90% |
Data adapted from studies on zinc pyrithione, a closely related compound.[3] The disulfide bond in this compound may exhibit different photosensitivity.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
JAK/STAT Signaling Pathway
This compound has been observed to inhibit the IFN-γ-induced activation of the JAK/STAT1 signaling pathway.[1] This inhibition can suppress the expression of downstream target genes like IP-10/CXCL10, which are involved in inflammatory responses.
Caption: this compound inhibits the JAK/STAT1 signaling pathway.
NF-κB Signaling Pathway
Pyrithione, a related compound, has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[2] This inhibition is thought to be mediated by an increase in intracellular zinc levels.
Caption: this compound's potential inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. While direct studies on this compound's effect on this pathway are limited, its anti-inflammatory properties suggest a potential interaction.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. This compound inhibits IFN-γ-induced JAK/STAT1 signaling pathway activation and IP-10/CXCL10 expression in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrithione, a zinc ionophore, inhibits NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous phototransformation of zinc pyrithione Degradation kinetics and byproduct identification by liquid chromatography--atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Best practices for handling and disposal of Dipyrithione in the lab
This guide provides best practices, troubleshooting advice, and frequently asked questions for the safe handling and disposal of Dipyrithione in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in the lab?
This compound is a bactericidal and fungicidal agent. In a laboratory setting, its primary hazards include severe eye irritation, potential skin irritation, and possible irritation of the digestive and respiratory tracts if ingested or inhaled. It is also classified as harmful if swallowed.
Q2: What are the appropriate storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture as it is hygroscopic (absorbs moisture from the air). Store it away from incompatible substances such as strong oxidizing agents.
Q3: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166 regulations.
-
Skin Protection: Wear appropriate protective gloves to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working with the powder and there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.
Q4: How should I prepare a stock solution of this compound?
While specific concentrations will be experiment-dependent, a general procedure for preparing a stock solution involves dissolving the this compound powder in a suitable solvent. Due to its poor water solubility, organic solvents are typically used. Always prepare solutions in a chemical fume hood.
Q5: Can this compound be used in cell culture experiments?
Yes, this compound has been studied for its effects on various cell lines. However, the stability of any compound in cell culture media can be a concern. It is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure consistent results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in stock solution | The solvent may be inappropriate or the concentration too high. The solution may have been stored improperly (e.g., at too low a temperature). | Try a different solvent or lower the concentration. Ensure the storage conditions are as recommended. Gentle warming and vortexing may help redissolve the precipitate, but if it persists, a fresh solution should be made. |
| Inconsistent experimental results | This compound may be degrading in the experimental medium. Pipetting errors or variations in cell density could also be factors. | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting. Standardize cell seeding densities across all experimental plates. |
| Visible contamination in treated wells | The this compound stock solution may be contaminated. Improper aseptic technique during the experiment. | Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used. Always use strict aseptic techniques when working with cell cultures. |
| No observable effect on cells | The concentration of this compound may be too low. The compound may have degraded. The cells may be resistant. | Perform a dose-response experiment to determine the optimal concentration. Use a freshly prepared solution. Include a positive control known to elicit a response in your cell line. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S₂ | |
| Molecular Weight | 252.31 g/mol | |
| Melting Point | 205°C | |
| Boiling Point | 582.8°C at 760 mmHg | |
| Density | 1.38 g/cm³ | |
| Flash Point | 306.2°C |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
Note: This is a general guideline. The solvent and concentration should be optimized for your specific experimental needs.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol), sterile microcentrifuge tubes or vials, calibrated analytical balance, personal protective equipment (PPE).
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Spill and Disposal Procedures
Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate personal protective equipment, including respiratory protection if dust is present.
-
Contain the Spill: For solid spills, avoid generating dust. Gently sweep or vacuum the material. For liquid spills, use an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.
-
Clean the Area: Clean the spill area thoroughly.
Waste Disposal
All this compound waste, including unused product, contaminated materials, and solutions, should be treated as hazardous waste.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal: Dispose of all waste in a manner consistent with federal, state, and local regulations. This typically involves arranging for pickup by a certified chemical waste disposal company.
How to avoid interference in Dipyrithione HPLC analysis
Welcome to the technical support center for Dipyrithione HPLC analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help identify and mitigate interference during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis crucial?
This compound, also known as Pyrithione Disulfide, is the active oxidized form of Pyrithione. It is a common ingredient in anti-dandruff shampoos and anti-fouling paints due to its antifungal and antibacterial properties. Accurate and interference-free HPLC analysis is essential for quality control, formulation development, and stability testing to ensure product efficacy and safety.
Q2: What are the most common sources of interference in this compound HPLC analysis?
Interference in this compound HPLC analysis can originate from several sources:
-
Sample Matrix: Excipients in formulations, such as surfactants and polymers in shampoos, can co-elute with or mask the this compound peak.[1] In biological or environmental samples, proteins and other organic matter can also interfere.[2][3]
-
Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or extreme pH), leading to the formation of byproducts that may have similar retention times.[4][5][6][7] Forced degradation studies are often performed to identify these potential interferents.[7][8]
-
HPLC System and Solvents: Contaminants in the mobile phase, particularly in the water or organic solvents, can lead to "ghost peaks".[9] The HPLC system itself, if not properly maintained, can also introduce interferences through leaks or carryover from previous injections.[10]
-
Chemical Interactions: this compound can interact with metallic components of the HPLC system. To prevent this, some methods convert this compound into a more stable copper chelate before analysis.[11][12][13]
Q3: How can I minimize interference from the sample matrix?
Effective sample preparation is critical to remove interfering components from the matrix.[1] Common techniques include:
-
Filtration: A minimum requirement for all samples is filtration through a 0.2 or 0.45 µm filter to remove particulates that can damage the column.[14]
-
Protein Precipitation: For biological samples, precipitating proteins with an organic solvent like acetonitrile is a common first step.[2][3]
-
Solid Phase Extraction (SPE): SPE can be used to selectively isolate this compound from a complex sample matrix, providing a much cleaner extract for analysis.[1][3]
-
Dilution: For highly concentrated samples like shampoo, dilution with a suitable solvent (e.g., a mixture of dimethyl sulfoxide and water) is often necessary.[15]
Q4: My this compound peak shape is poor (e.g., splitting or tailing). What could be the cause?
Poor peak shape can be caused by several factors:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For Zinc Pyrithione analysis, a mobile phase pH of 3.5 has been shown to provide optimal results, while higher pH values can lead to peak splitting.[15][16]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing. Flushing the column or replacing it may be necessary.
-
Co-elution: An interfering compound that is not fully resolved from the this compound peak can distort its shape.
Q5: My this compound retention time is shifting between injections. What should I check?
Retention time instability is a common HPLC issue. Here are the primary things to investigate:[10]
-
Pump and Flow Rate: Check for leaks in the pump or throughout the system. Ensure the pump is delivering a consistent flow rate and that there are no air bubbles in the solvent lines.
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent from batch to batch. In a gradient system, ensure the gradient pump is mixing the solvents correctly.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention time.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Troubleshooting Guide: Common Interference Problems
This guide addresses specific problems you might encounter during your analysis.
Problem: I am observing unexpected peaks ("ghost peaks") in my blank injections.
-
Possible Cause: Contamination of the mobile phase, injection solvent, or HPLC system. Ghost peaks often appear in gradient elution when impurities from the weaker solvent elute as the stronger solvent percentage increases.[9]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared, high-purity water.[9]
-
Check Your Water Source: If using a water purification system, ensure it is properly maintained.
-
Clean Glassware: Ensure all glassware used for mobile phase preparation is thoroughly cleaned.
-
System Flush: Flush the entire HPLC system, including the autosampler injection port and loop, with a strong solvent to remove any accumulated contaminants.
-
Problem: My this compound peak is not well-resolved from an adjacent peak.
-
Possible Cause: The current chromatographic conditions are insufficient to separate this compound from a co-eluting impurity or degradation product.
-
Solution:
-
Adjust Mobile Phase Strength: In reverse-phase HPLC, decreasing the amount of organic solvent in the mobile phase will generally increase the retention time of both peaks, which may improve resolution.
-
Change Mobile Phase pH: As mentioned, adjusting the pH can alter the retention of ionizable compounds and improve selectivity.[15]
-
Try a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a Phenyl-Hexyl column) can provide a different selectivity and may resolve the peaks.[17]
-
Optimize Gradient: If using a gradient, try making the slope shallower around the elution time of this compound to improve separation.
-
Problem: The area of my this compound peak is inconsistent or decreasing over time.
-
Possible Cause: This could be due to sample instability, adsorption onto system components, or injector issues.
-
Solution:
-
Sample Stability: this compound may degrade in the autosampler vial over time. Consider using a cooled autosampler or preparing samples immediately before analysis.
-
System Passivation: As this compound can interact with metal surfaces, some methods suggest forming a copper chelate to improve stability and reproducibility.[11][13]
-
Injector Precision: Check the injector for leaks and ensure it is drawing and dispensing the correct volume consistently. Perform a precision test with a stable standard.[10]
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in a Shampoo Formulation
This protocol is a generalized example based on published methods.[15][16][18][19]
1. Sample Preparation: a. Accurately weigh approximately 1.0 g of the shampoo sample into a 100 mL volumetric flask. b. Add approximately 70 mL of a diluent (e.g., a 70:30 v/v mixture of dimethyl sulfoxide and water) and sonicate for 15 minutes to dissolve the sample.[15] c. Allow the solution to cool to room temperature and dilute to the mark with the diluent. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]
2. Standard Preparation: a. Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 250 µg/mL. b. From the stock solution, prepare a working standard at a concentration that matches the expected concentration in the prepared sample solution (e.g., 25 µg/mL).
3. HPLC Conditions: a. The table below summarizes typical HPLC parameters.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | A time-based gradient may be used for better resolution.[15][16] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 322 nm[15][18] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
Protocol 2: Forced Degradation Study for Interference Identification
Forced degradation studies help identify potential degradation products that could interfere with the analysis.[4][6][7]
-
Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:[8]
-
Acid Hydrolysis: Add 1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60 °C.
-
Oxidation: Add 3-30% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analyze Samples: After a set time, neutralize the acid/base treated samples and dilute all samples to an appropriate concentration. Analyze them using the developed HPLC method to observe any degradation peaks. The goal is to achieve 5-20% degradation of the main compound.[8]
Data Summary
Table 1: Comparison of HPLC Methods for Pyrithione Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Shinde et al.[15][16] | Zobrax Extend C18 (250x4.6mm, 5µm) | Phosphate Buffer (pH 3.5) and Acetonitrile-Methanol (Gradient) | 1.0 | 254 | 7.71 |
| Sahoo et al.[18] | Zobrax C18 | Acetonitrile and Water (60:40) | 1.0 | 322 | 11.61 |
| Nakajima et al.[11] | Nucleosil 5 C18 (15cm x 4.6mm) | Methanol-Water (3:2) | - | 320 | - |
| Gu et al.[19] | MG C18 (250mm x 4.6mm, 5µm) | Acetonitrile-Methanol | - | - | - |
Visual Guides
Diagram 1: Experimental Workflow for Interference Mitigation
Caption: Workflow for this compound analysis highlighting key interference mitigation steps.
Diagram 2: Troubleshooting Logic for HPLC Interference
Caption: A decision tree to help troubleshoot common HPLC interference issues.
References
- 1. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 2. nacalai.com [nacalai.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. | Semantic Scholar [semanticscholar.org]
- 14. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 15. iscientific.org [iscientific.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. Determination of zinc pyrithione in shampoos by HPLC and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Dipyrithione and Other Pyridine Compounds
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of pyridine-based compounds is crucial for advancing therapeutic strategies. This guide provides a comprehensive comparison of the cytotoxicity of Dipyrithione (PTS2) against other notable pyridine derivatives, supported by experimental data and detailed methodologies.
This compound, a disulfide derivative of pyrithione, has demonstrated significant cytotoxic and proapoptotic effects across various cancer cell lines.[1][2][3][4] Its mechanism of action often involves the induction of cell-cycle arrest and apoptosis through the activation of key signaling pathways.[1][2][3][4] This guide aims to contextualize the cytotoxic profile of this compound by comparing it with other pyridine compounds, for which cytotoxicity data is available.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of other pyridine derivatives against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Cell Line | IC50 Value | Reference(s) |
| This compound (PTS2) | KB | ~2.5 µg/mL | [2] |
| K562 | < 2.5 µg/mL | [4] | |
| U937 | < 2.5 µg/mL | [4] | |
| HeLa | < 2.5 µg/mL | [4] | |
| Pyrithione (PT) | KB | No obvious effect | [2] |
| Compound 9a | HepG2 | High activity | [5][6][7] |
| MCF-7 | High activity | [5][6][7] | |
| Compound 9b | HepG2 | High activity | [5][6][7] |
| MCF-7 | High activity | [5][6][7] | |
| Compound 1 (Pyridone) | HepG2 | 4.5 ± 0.3 µM | [8] |
| MCF-7 | > 10 µM | [8] | |
| Compound 2 (Pyridine) | HepG2 | ~9 µM | [8] |
| MCF-7 | > 10 µM | [8] | |
| Compound 4r (DHPM) | MCF-7 | 0.17 µg/mL | [9] |
| AGS | 4.97 µg/mL (48h) | [9] | |
| Compound 5g (Pyridine) | MCF-7 | 71.94 µg/mL | [9] |
| Compound 5m (Pyridine) | MCF-7 | 82 µg/mL | [9] |
| Compound 12 | MCF-7 | 0.5 µM | [4] |
| HepG2 | 5.27 µM | [4] | |
| Compound 9 (Pyrazolyl Pyridine) | MCF-7 | 0.34 µM | [10] |
| HepG2 | 0.18 µM | [10] | |
| 4-CP.P (Pyrano[3,2-c] pyridine) | MCF-7 | 60 ± 4.0 μM (24h) | [11] |
| NPS Derivatives (Bipyridine) | HepG2 | 71.43 - <1000 ng/mL | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine the cytotoxicity of the compounds listed above.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.[1]
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).[1][9]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The amount of p-nitroanilide (pNA) released is proportional to the caspase-3 activity.[1]
Western Blot for PARP Cleavage
Western blotting can be used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Protein Extraction: Treat cells with the test compound, harvest, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved PARP. Subsequently, incubate with a secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system. The presence of an 89 kDa fragment indicates PARP cleavage.[14][15][16]
Signaling Pathways and Experimental Workflow
To visualize the processes described, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 12. dovepress.com [dovepress.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Assessing Dipyrithione Cross-reactivity in Serological and Immunoassay Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of Dipyrithione in serological and immunoassay tests. Due to the limited availability of direct experimental data on this compound cross-reactivity, this document outlines the principles of cross-reactivity for small molecules (haptens), identifies potential cross-reactants based on structural similarity, and provides a detailed experimental protocol to enable researchers to conduct their own assessments.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound, also known as 2,2'-dithiobispyridine-1,1'-dioxide, is a derivative of pyrithione. As a small molecule, this compound itself is not immunogenic. However, when conjugated to a larger carrier protein, it can act as a hapten and elicit an antibody response. These antibodies may then cross-react with other structurally similar compounds in serological and immunoassay tests, potentially leading to false-positive results or inaccurate quantification. Understanding and characterizing this cross-reactivity is crucial for the development of specific and reliable immunoassays for this compound or for assessing its potential interference in other assays.
Potential Cross-Reactants
The specificity of an antibody is determined by its affinity for the epitope of the immunizing antigen. Cross-reactivity can occur with compounds that share structural similarities with the hapten. Based on the chemical structure of this compound, the following compounds are proposed as potential cross-reactants and should be evaluated in immunoassays.
Table 1: Potential Cross-Reactants for this compound Immunoassays
| Compound Name | Chemical Structure | Rationale for Potential Cross-Reactivity |
| This compound | 2,2'-dithiobispyridine-1,1'-dioxide | Target analyte |
| Pyrithione | 2-mercaptopyridine-N-oxide | Core structural component of this compound. |
| Zinc Pyrithione | Bis(1-hydroxy-2(1H)-pyridinethionato-O,S)-zinc | A common antifungal agent containing the pyrithione moiety. |
| 2,2'-Dipyridyl Disulfide | C₁₀H₈N₂S₂ | Lacks the N-oxide groups but shares the dipyridyl disulfide core. |
| 2-Mercaptopyridine | C₅H₅NS | A structural component of pyrithione. |
| Pyridine-N-oxide | C₅H₅NO | Represents the N-oxide pyridine ring structure. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of various compounds with antibodies raised against this compound.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
This compound-carrier protein conjugate (e.g., this compound-BSA) for coating
-
Anti-Dipyrithione primary antibody (polyclonal or monoclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
This compound standard
-
Potential cross-reacting compounds (see Table 1)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA to assess cross-reactivity.
Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-Dipyrithione primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Wash the blocked microtiter plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values against the corresponding concentrations of the this compound standard. Use a four-parameter logistic curve fit to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximum signal).
-
Cross-Reactivity Calculation: Determine the IC50 value for each of the tested compounds using the same method. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-Dipyrithione Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Pyrithione | 50 | 20% |
| Zinc Pyrithione | 80 | 12.5% |
| 2,2'-Dipyridyl Disulfide | 500 | 2% |
| 2-Mercaptopyridine | >1000 | <1% |
| Pyridine-N-oxide | >1000 | <1% |
Signaling and Recognition Pathway
The immunological basis for the potential cross-reactivity of this compound stems from its ability to act as a hapten. The following diagram illustrates the general principle of hapten-carrier immunization and subsequent antibody recognition, which can lead to cross-reactivity.
Conclusion
A Head-to-Head Comparison of the Antifungal Activity of Dipyrithione and Ciclopirox Olamine
In the landscape of topical antifungal agents, both dipyrithione and ciclopirox olamine have carved out significant roles in treating superficial mycoses. While both compounds exhibit a broad spectrum of activity, their distinct mechanisms of action and efficacy profiles warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their antifungal properties, supported by experimental methodologies and visual representations of their molecular interactions.
Quantitative Antifungal Activity: A Comparative Overview
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and ciclopirox olamine against various fungal pathogens.
| Fungal Species | This compound MIC (µM) | Ciclopirox Olamine MIC (mg/L) | Ciclopirox Olamine MIC (µg/mL) |
| Trichophyton rubrum | 6.03 (MIC50)[1][2] | - | 12.57 (geometric mean)[3] |
| Malassezia globosa | - | - | - |
| Malassezia restricta | - | - | - |
| Candida albicans | - | - | - |
| Aspergillus fumigatus | - | - | - |
| Various Dermatophytes | - | - | - |
| Various Yeasts | - | - | - |
| Various Molds | - | 1.9-15.6[4] | - |
| Various human pathogenic fungi | - | 0.49-3.9[5][6] | - |
| Malassezia furfur | - | - | 0.001-0.125[5] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions, such as media composition and pH.[7][8] Ciclopirox olamine 1% is equivalent to 0.77% ciclopirox.[9]
Mechanisms of Action: Distinct Pathways to Fungal Inhibition
The antifungal activities of this compound and ciclopirox olamine stem from fundamentally different molecular mechanisms.
Ciclopirox Olamine: This hydroxypyridone derivative acts primarily through the chelation of polyvalent metal cations, particularly Fe3+.[10][11][12] This sequestration of iron disrupts essential metal-dependent enzymes, such as cytochromes, catalases, and peroxidases, which are vital for fungal respiration and cellular metabolism.[5][10] This multifaceted mechanism of action is thought to contribute to the low probability of resistance development.[5]
This compound: As a pyrithione derivative, its mechanism is closely related to that of zinc pyrithione.[13] The current understanding is that pyrithiones act as ionophores, disrupting cellular processes by increasing the intracellular concentration of metal ions, particularly copper.[14][15][16] This influx of copper leads to the inactivation of iron-sulfur cluster-containing proteins, which are critical for various metabolic pathways, ultimately leading to fungal growth inhibition.[14][16]
Experimental Protocols: Antifungal Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are widely used.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi):
This method is considered the gold standard for determining MICs.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density.
-
Drug Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a specific temperature and duration (e.g., 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control well.
Disk Diffusion Method:
This method provides a qualitative or semi-quantitative measure of susceptibility.
-
Plate Preparation: A standardized suspension of the fungus is swabbed onto the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured. The size of the zone correlates with the susceptibility of the organism to the drug.
Conclusion
Both this compound and ciclopirox olamine are effective broad-spectrum antifungal agents. Ciclopirox olamine's unique iron-chelating mechanism of action presents a low risk for the development of fungal resistance. This compound, through its ionophoric activity, also provides potent antifungal effects. The choice between these agents in a research or drug development context may depend on the target fungal species, the desired formulation characteristics, and the potential for synergistic combinations with other agents. Further head-to-head studies with standardized methodologies are warranted to provide a more definitive comparative assessment of their in vivo efficacy.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Prescribing information [dailymed.nlm.nih.gov]
- 9. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macsenlab.com [macsenlab.com]
- 11. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Quality Control Parameters for Synthesized Dipyrithione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing quality control (QC) parameters for synthesized Dipyrithione. It outlines the synthesis pathway, identifies potential impurities, and details analytical methodologies for ensuring the quality and consistency of the final product. Furthermore, this guide presents a comparative analysis of this compound with other common anti-dandruff agents, namely Ketoconazole, Climbazole, and Piroctone Olamine, offering valuable insights for formulation and development.
Synthesis and Potential Impurities of this compound
This compound, or 2,2'-dithiobis(pyridine-N-oxide), is synthesized through the oxidation of 2-mercaptopyridine N-oxide, also known as pyrithione. The synthesis of the pyrithione precursor typically starts from 2-chloropyridine N-oxide. Understanding this pathway is crucial for identifying potential process-related impurities.
A potential key impurity arising from the synthesis of the 2-mercaptopyridine N-oxide precursor is 2-hydroxypyridine-N-oxide . During the final oxidation step to form this compound, side reactions or incomplete conversion can lead to the presence of unreacted 2-mercaptopyridine N-oxide . Additionally, degradation of this compound under certain conditions could potentially lead to the formation of various pyridine derivatives.
dot
Caption: Synthesis of this compound and potential process-related impurities.
Comparative Quality Control Parameters
Effective quality control relies on a set of well-defined parameters to ensure the identity, purity, and quality of the synthesized this compound. The following table provides a comparative overview of key QC parameters for this compound and its alternatives.
| Parameter | This compound | Ketoconazole | Climbazole | Piroctone Olamine |
| Appearance | Off-white to light yellow crystalline powder | White to almost white powder | White to pale brown crystalline powder | White or slightly yellow crystalline powder |
| Identification | IR, HPLC (retention time) | IR, HPLC (retention time), UV Spectrum | IR, HPLC (retention time), UV Spectrum | IR, HPLC (retention time), UV Spectrum |
| Assay (by HPLC) | ≥ 98.0% | 99.0% - 101.0%[1] | ≥ 98.0%[2] | ≥ 98.0% |
| Melting Point | ~205 °C | 148 - 152 °C[1] | 94 - 98 °C | 130 - 135 °C[3] |
| Related Substances | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0% | Specified impurities controlled per monograph | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.5% | Individual impurity: ≤ 0.5%Total impurities: ≤ 1.0% |
| Loss on Drying | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% | ≤ 0.3%[3] |
| Residue on Ignition | ≤ 0.2% | ≤ 0.1% | ≤ 0.2% | ≤ 0.2%[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination of this compound
This proposed method is based on established principles for the analysis of related pyridine derivatives and should be validated for specificity, linearity, precision, accuracy, and robustness.
-
Chromatographic System:
-
Column: C18, 4.6 mm × 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same solvent to achieve a similar concentration as the standard solution.
-
Impurity Standard Solutions: If available, prepare individual solutions of potential impurities (2-hydroxypyridine-N-oxide, 2-mercaptopyridine N-oxide) to determine their retention times.
-
dot
Caption: A typical workflow for the HPLC analysis of synthesized this compound.
Comparison with Alternatives: A Logical Framework
The choice of an anti-dandruff agent in a formulation depends on various factors including efficacy, safety, and regulatory acceptance. This compound, while effective, is often compared to other widely used compounds.
dot
Caption: A framework for the comparative evaluation of anti-dandruff agents.
By implementing these quality control parameters, researchers and drug development professionals can ensure the production of high-quality, consistent batches of this compound suitable for further research and formulation development. This guide serves as a foundational document that should be supplemented with rigorous in-house validation and stability studies.
References
Analysis of Dipyrithione degradation products under stress conditions
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of active compounds is paramount. This guide provides a comprehensive analysis of the degradation products of Dipyrithione under various stress conditions, offering a comparative perspective against other relevant biocides. The information presented herein is supported by experimental data from scientific literature to ensure objectivity and accuracy.
This compound, a biocide known for its antifungal and antibacterial properties, is susceptible to degradation under environmental stressors such as light, heat, and varying pH levels. This degradation can lead to a loss of efficacy and the formation of potentially unwanted byproducts. A thorough understanding of these degradation pathways is crucial for formulation development, stability testing, and risk assessment.
Comparative Degradation Analysis
Forced degradation studies are essential to establish the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that accelerate degradation, such as hydrolysis, oxidation, photolysis, and thermal stress. While direct comparative studies detailing the degradation of this compound alongside other biocides under identical conditions are limited in publicly available literature, we can infer its relative stability by examining data on related compounds and other common biocides.
Photodegradation
This compound's close analog, zinc pyrithione (ZnPT), has been shown to undergo rapid photodegradation in aqueous environments. Studies on the phototransformation of ZnPT in seawater have identified several degradation products, indicating that this compound likely follows a similar photolytic degradation pathway.
Table 1: Photodegradation Products of Zinc Pyrithione (a proxy for this compound)
| Degradation Product | Chemical Formula | Notes |
| 2-Pyridinesulfonic acid | C₅H₅NO₃S | A major degradation product. |
| Pyridine-N-oxide | C₅H₅NO | Formed through oxidation. |
| 2-Mercaptopyridine | C₅H₅NS | An intermediate in the degradation pathway. |
The photolytic half-life of zinc pyrithione in seawater has been reported to be as short as 2 to 22 hours under aerobic conditions and even faster under anaerobic conditions (0.5 hours)[1]. This suggests that this compound is also likely to be highly susceptible to photodegradation.
Hydrolytic Degradation
Table 2: Expected Influence of pH on this compound Hydrolysis (Inferred)
| pH Condition | Expected Degradation Rate | Rationale |
| Acidic (pH < 4) | Likely Accelerated | Acid-catalyzed hydrolysis of the disulfide bond. |
| Neutral (pH ~7) | Moderate | Baseline hydrolysis rate. |
| Alkaline (pH > 9) | Likely Accelerated | Base-catalyzed hydrolysis. |
Thermal Degradation
Thermal stress can induce the breakdown of this compound into smaller, volatile compounds. While quantitative data on the thermal degradation of this compound is scarce, information on the thermal decomposition of related pyridine and sulfur-containing compounds suggests potential degradation products.
Table 3: Potential Thermal Degradation Products of this compound
| Degradation Product | Chemical Formula | Notes |
| Pyridine | C₅H₅N | A common thermal decomposition product of pyridine derivatives. |
| Sulfur Dioxide | SO₂ | Expected from the breakdown of the disulfide bond. |
| Carbon Disulfide | CS₂ | A potential byproduct of sulfur-containing organic compounds. |
Experimental Protocols
A robust experimental design is critical for accurately assessing the degradation of this compound. The following outlines a general protocol for a forced degradation study.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Thermal Degradation: Expose the solid sample or a solution to dry heat (e.g., 80°C).
-
-
Time Points: Collect samples at various time intervals to monitor the degradation progress.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).
-
Data Analysis: Quantify the amount of undegraded this compound and identify and quantify the degradation products.
Analytical Method: LC-MS/MS for this compound and its Degradation Products
A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the separation and identification of this compound and its degradation products.
Table 4: Example LC-MS/MS Parameters
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and its expected degradation products. |
Visualizing Degradation Pathways and Workflows
To better illustrate the processes involved in the analysis of this compound degradation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Dipyrithione: A Guide for Laboratory Professionals
The proper disposal of dipyrithione is crucial for ensuring laboratory safety and environmental protection. As a substance with potential health and ecological hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, suitable gloves, and a lab coat.[1][2] In case of insufficient ventilation, a NIOSH-approved respirator may be required.[3]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1]
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials such as gloves, wipes, and disposable labware.
-
Empty containers that held this compound.
Step 2: Spill Management
In the event of a spill, take immediate action to contain and clean the affected area.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Cleanup: Carefully vacuum or sweep up the spilled material.[1] Avoid generating dust.[1] Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled disposal container.[1]
Step 3: Preparing for Disposal
Properly package and label this compound waste for disposal.
-
Waste Container: Use a designated, leak-proof, and sealable hazardous waste container.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and "this compound." Include any other relevant hazard information.
-
Empty Original Containers: Do not reuse empty this compound containers.[2] Triple rinse them if possible, and offer for recycling or reconditioning.[5] Puncture or otherwise render the container unusable for other purposes.
Step 4: Disposal
The disposal of this compound must comply with all applicable regulations.
-
Regulatory Compliance: Dispose of this compound waste in a manner consistent with federal, state, and local regulations.[1][2] Improper disposal of pesticide wastes is a violation of Federal Law.[5]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Prohibited Disposal Methods: Do not flush this compound down the drain or dispose of it in the regular trash.[3] Avoid any actions that could lead to its release into the environment.[6] this compound is very toxic to aquatic life.[7][8]
Quantitative Data: GHS Hazard Classification
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for this compound.
| GHS Hazard Code | Hazard Statement | Percentage of Notifications |
| H302 | Harmful if swallowed | 63.2% |
| H319 | Causes serious eye irritation | 64.2% |
| H335 | May cause respiratory irritation | 64.2% |
| H315 | Causes skin irritation | 36.8% |
| H400 | Very toxic to aquatic life | 27.4% |
| Data sourced from ECHA C&L Inventory notifications.[7] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. ph.health.mil [ph.health.mil]
- 5. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H8N2O2S2 | CID 3109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
